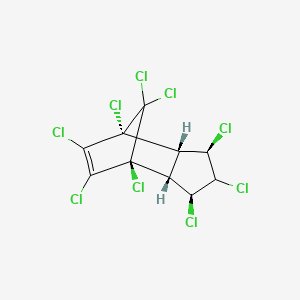
trans-Nonachlor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Nonachlor: is an organochlorine compound with the molecular formula C10H5Cl9 and a molecular weight of 444.224 g/mol . It is a stereoisomer of chlordane, a pesticide that was widely used in agriculture and for termite control before being banned in many countries due to its environmental persistence and potential health risks . This compound is known for its stability and resistance to degradation, making it a persistent organic pollutant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: trans-Nonachlor is synthesized through the chlorination of cyclopentadiene followed by a Diels-Alder reaction with hexachlorocyclopentadiene . The reaction conditions typically involve the use of a solvent such as carbon tetrachloride and a catalyst like aluminum chloride to facilitate the chlorination process .
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes where cyclopentadiene is reacted with chlorine gas in the presence of a catalyst . The resulting product is then subjected to a Diels-Alder reaction with hexachlorocyclopentadiene to yield this compound . The process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: trans-Nonachlor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxychlordane, a more toxic metabolite.
Reduction: Reduction of this compound can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxychlordane.
Reduction: Less chlorinated derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Case Studies
- Case Study: Hepatic Effects in Rats
- Case Study: Lipid Accumulation in Hepatocytes
Environmental Persistence and Bioaccumulation
This compound is persistent in the environment, often detected in soil and biota long after its application. Its stability contributes to bioaccumulation in food chains, raising concerns about its effects on wildlife and humans. Studies have identified this compound residues in various environmental matrices, including sediments and aquatic organisms .
Data Table: Environmental Persistence of this compound
| Matrix | Detection Frequency | Concentration Range |
|---|---|---|
| Soil | High | 0.5 - 15 µg/kg |
| Sediment | Moderate | 1 - 10 µg/kg |
| Aquatic Organisms | Low | 0.01 - 1 µg/L |
Human Health Implications
This compound has been linked to several adverse health effects, including potential carcinogenicity and reproductive harm. The compound's ability to accumulate in human tissues raises concerns regarding long-term exposure risks. Epidemiological studies suggest associations between chlordane exposure (and its components) and various health outcomes, including cancer and endocrine disruption .
Mecanismo De Acción
trans-Nonachlor exerts its effects primarily through interaction with the central nervous system. It acts as a neurotoxin by disrupting the normal function of ion channels, particularly those involved in the transmission of nerve impulses . This disruption leads to hyperexcitation of neurons, resulting in symptoms such as tremors, convulsions, and, in severe cases, death . This compound also affects the endocrine system by mimicking or blocking the action of natural hormones, leading to endocrine disruption .
Comparación Con Compuestos Similares
cis-Nonachlor: Another stereoisomer of chlordane with similar properties and uses.
Oxychlordane: A metabolite of chlordane and trans-Nonachlor, known for its higher toxicity.
Heptachlor: A related organochlorine pesticide with similar environmental persistence and health risks.
Uniqueness of this compound: this compound is unique due to its specific stereochemistry, which influences its environmental behavior and biological activity . Its stability and resistance to degradation make it a persistent pollutant, posing long-term risks to the environment and human health .
Propiedades
Key on ui mechanism of action |
Cyclodienes act as antagonists at inotropic receptors for gamma-aminobutyric acid, decreasing the uptake of chloride ions, which results only in a partial repolarization of the neuron and a state of uncontrolled excitation. |
|---|---|
Número CAS |
39765-80-5 |
Fórmula molecular |
C10H5Cl9 |
Peso molecular |
444.2 g/mol |
Nombre IUPAC |
(1R,2R,3S,5R,6S,7R)-1,3,4,5,7,8,9,10,10-nonachlorotricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C10H5Cl9/c11-3-1-2(4(12)5(3)13)9(17)7(15)6(14)8(1,16)10(9,18)19/h1-5H/t1-,2+,3+,4-,5?,8-,9-/m1/s1 |
Clave InChI |
OCHOKXCPKDPNQU-JIRPQDPUSA-N |
SMILES |
C12C(C(C(C1Cl)Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES isomérico |
[C@@H]12[C@@H]([C@H](C([C@H]1Cl)Cl)Cl)[C@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C12C(C(C(C1Cl)Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Solubilidad |
In water, 8.2X10-3 mg/L at 25 °C /Estimated/ |
Sinónimos |
(1α,2β,3α,3aα,4β,7β,7aα)-1,2,3,4,5,6,7,8,8-Nonachloro-2,3,3a,4,7,7a-hexahydro-4,7-Methano-1H-indene; t-Nonachlor; trans-Nonachlor; |
Presión de vapor |
0.000001 [mmHg] 1.00X10-6 mm Hg at 25 °C /Extrapolated/ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















